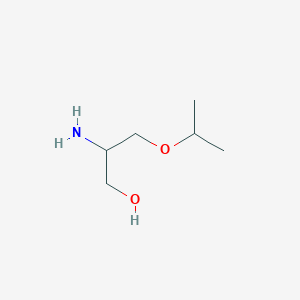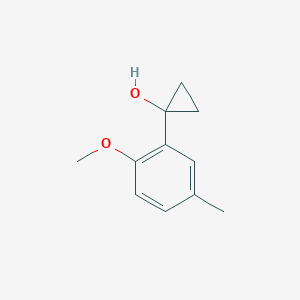
(S)-1-Aminopentan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Aminopentan-3-ol is a chiral amino alcohol with the molecular formula C5H13NO. This compound is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentane chain. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that corresponds to the S (sinister, left) configuration in the Cahn-Ingold-Prelog priority rules.
準備方法
Synthetic Routes and Reaction Conditions
(S)-1-Aminopentan-3-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding amino ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Another synthetic route involves the asymmetric hydrogenation of a suitable precursor, such as a β-keto ester, in the presence of a chiral catalyst. This method ensures the selective formation of the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes using enzymes such as transaminases or reductases. These enzymes catalyze the conversion of prochiral substrates to the desired chiral product with high enantioselectivity. The use of biocatalysts is advantageous due to their mild reaction conditions, high specificity, and environmentally friendly nature.
化学反応の分析
Types of Reactions
(S)-1-Aminopentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: H2 with a metal catalyst (e.g., palladium on carbon), NaBH4, or LiAlH4.
Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学的研究の応用
(S)-1-Aminopentan-3-ol has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals, flavors, and fragrances due to its chiral nature and functional groups.
作用機序
The mechanism of action of (S)-1-Aminopentan-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, as a chiral amino alcohol, it can act as a ligand for certain enzymes, influencing their catalytic activity and selectivity. The molecular targets and pathways involved vary based on the specific context of its use.
類似化合物との比較
(S)-1-Aminopentan-3-ol can be compared with other chiral amino alcohols, such as ®-1-Aminopentan-3-ol, (S)-2-Amino-1-butanol, and (S)-3-Amino-2-butanol. These compounds share similar structural features but differ in the position of the amino and hydroxyl groups or the length of the carbon chain. The uniqueness of this compound lies in its specific spatial arrangement and functional group positioning, which confer distinct chemical and biological properties.
List of Similar Compounds
- ®-1-Aminopentan-3-ol
- (S)-2-Amino-1-butanol
- (S)-3-Amino-2-butanol
- (S)-1-Amino-2-propanol
特性
分子式 |
C5H13NO |
|---|---|
分子量 |
103.16 g/mol |
IUPAC名 |
(3S)-1-aminopentan-3-ol |
InChI |
InChI=1S/C5H13NO/c1-2-5(7)3-4-6/h5,7H,2-4,6H2,1H3/t5-/m0/s1 |
InChIキー |
RPOTYPSPQZVIJY-YFKPBYRVSA-N |
異性体SMILES |
CC[C@@H](CCN)O |
正規SMILES |
CCC(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



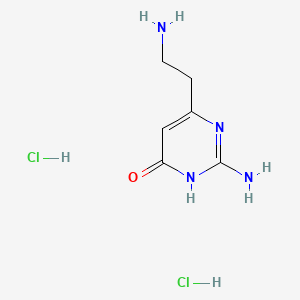
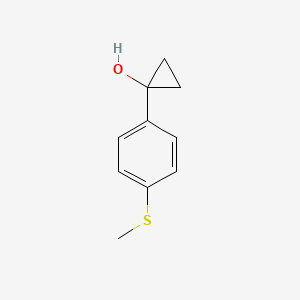
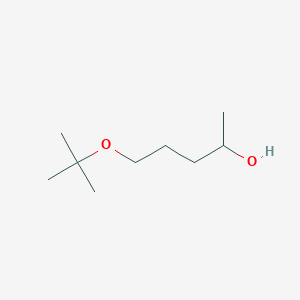
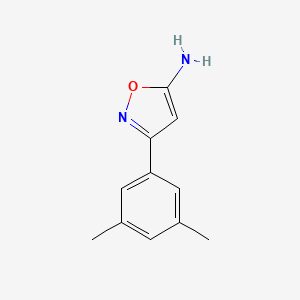
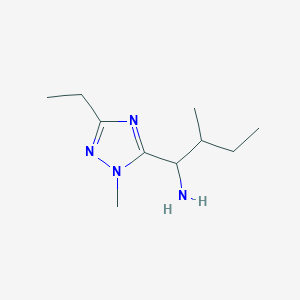


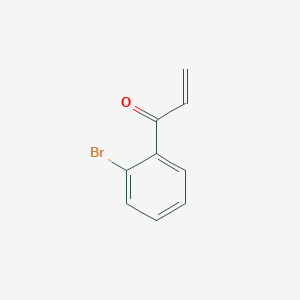
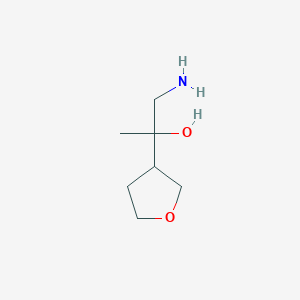
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B15319233.png)
